Cas no 2229327-45-9 (methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate)

Methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate is a specialized organic compound featuring a nitro-substituted pyrazole core linked to a hydroxypropanoate ester group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and nitro functional groups enhances its versatility in nucleophilic and electrophilic transformations. The ester moiety offers further derivatization potential, while the nitro group can facilitate reduction or substitution reactions. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically handled under controlled conditions due to its reactive functionalities, requiring appropriate storage and handling protocols to maintain stability.
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate structure
2229327-45-9 structure
Product Name:methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
CAS No:2229327-45-9
MF:C7H9N3O5
MW:215.163461446762
CID:6286985
PubChem ID:165669476
Update Time:2025-06-28

methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
    • 2229327-45-9
    • EN300-1791983
    • Inchi: 1S/C7H9N3O5/c1-15-7(12)6(11)2-4-5(10(13)14)3-8-9-4/h3,6,11H,2H2,1H3,(H,8,9)
    • InChI Key: BERZZQWPXQIGIV-UHFFFAOYSA-N
    • SMILES: OC(C(=O)OC)CC1=C(C=NN1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 215.05422040g/mol
  • Monoisotopic Mass: 215.05422040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 121Ų

methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1791983-0.05g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
0.05g
$1080.0 2023-09-19
Enamine
EN300-1791983-0.1g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
0.1g
$1131.0 2023-09-19
Enamine
EN300-1791983-0.25g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
0.25g
$1183.0 2023-09-19
Enamine
EN300-1791983-0.5g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
0.5g
$1234.0 2023-09-19
Enamine
EN300-1791983-1.0g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
1g
$1286.0 2023-06-02
Enamine
EN300-1791983-2.5g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
2.5g
$2520.0 2023-09-19
Enamine
EN300-1791983-5.0g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
5g
$3728.0 2023-06-02
Enamine
EN300-1791983-10.0g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
10g
$5528.0 2023-06-02
Enamine
EN300-1791983-1g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
1g
$1286.0 2023-09-19
Enamine
EN300-1791983-5g
methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate
2229327-45-9
5g
$3728.0 2023-09-19

methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate Related Literature

Additional information on methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate

methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate: A Promising Compound in Biomedical Research

methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate, with the CAS no 2229327-45-9, represents a novel class of organic molecules that has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. This compound belongs to the family of nitro-substituted pyrazole derivatives, which are widely studied for their biological activities across various disease models. The combination of a hydroxy group at the 2-position and a nitro group at the 4-position of the pyrazole ring creates a multifunctional scaffold that can interact with multiple biological targets, making it a valuable candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of pyrazole-based compounds in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that nitro-substituted pyrazoles exhibit potent anti-inflammatory properties by inhibiting the NF-κB pathway, a key regulator of immune responses. The methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate derivative, in particular, showed significant activity in reducing cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. This finding aligns with the growing interest in developing small molecules that target inflammatory mediators for the treatment of autoimmune disorders and chronic inflammation.

The chemical structure of methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate is characterized by a three-membered pyrazole ring with a nitro group at the 4-position and a hydroxy group at the 2-position. The propanoate ester group at the 3-position further enhances its solubility and metabolic stability, which are critical factors in drug development. This structural design allows the compound to engage in hydrogen bonding interactions with target proteins, potentially modulating their activity. Additionally, the hydroxy group may contribute to the compound’s ability to form hydrogen bonds with water molecules, improving its bioavailability in aqueous environments.

Advancements in synthetic chemistry have enabled the efficient preparation of methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate through multi-step reactions involving pyrazole ring formation and ester functionalization. A 2024 study published in Organic & Biomolecular Chemistry reported a novel catalytic approach using transition metal complexes to selectively introduce the nitro group onto the pyrazole ring, significantly improving the yield and purity of the final product. This synthetic strategy not only streamlines the production process but also reduces the environmental impact associated with traditional methods, making it a sustainable option for large-scale manufacturing.

Emerging research has also focused on the biological activities of methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate in the context of cancer therapy. A 2023 preclinical study in Cancer Letters revealed that this compound exhibits antitumor effects by inducing apoptosis in breast cancer cells. The mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is often dysregulated in malignant tumors. The hydroxy group and nitro group in the molecule are believed to play a role in stabilizing the interaction between the compound and the target protein, thereby enhancing its efficacy. These findings underscore the potential of methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate as a lead compound for the development of targeted cancer therapies.

In addition to its therapeutic applications, methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate has been explored for its role in drug delivery systems. Its hydrophilic properties make it suitable for incorporation into hydrogel matrices, which can enhance the controlled release of active pharmaceutical ingredients. A 2023 study in Advanced Drug Delivery Reviews demonstrated that formulations containing this compound showed improved drug retention and reduced systemic toxicity compared to traditional delivery methods. This application highlights the versatility of the molecule in addressing challenges related to drug solubility and targeted delivery.

While the pharmacological potential of methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate is promising, further research is needed to fully understand its mechanism of action and toxicological profile. Preclinical studies have shown that the compound is generally well-tolerated, but its long-term safety in vivo requires thorough evaluation. Additionally, the selectivity of the compound for its intended biological targets must be optimized to minimize off-target effects, which is a critical consideration in the development of any therapeutic agent.

Overall, methyl 2-hydroxy-3-(4-nitro-1H-pyrazol-3-yl)propanoate represents a significant advancement in the field of biomedical research. Its unique chemical structure, combined with its demonstrated biological activities, positions it as a valuable candidate for further exploration in drug discovery. As research continues to uncover new applications and mechanisms of action, this compound may pave the way for innovative therapies in areas such as inflammation, cancer, and drug delivery. The ongoing efforts in synthetic chemistry and pharmacological studies will be instrumental in translating its potential into real-world medical solutions.

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent